molecular formula C21H18N2O3 B2603267 N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide CAS No. 313275-96-6

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide

Cat. No.: B2603267
CAS No.: 313275-96-6
M. Wt: 346.386
InChI Key: NTEYVMYRWPQEFR-UHFFFAOYSA-N
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Description

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide is a synthetic small molecule featuring a benzo[cd]indol-2-one core, a privileged structure in medicinal chemistry and chemical biology research. This specific scaffold is found in compounds investigated for various biological activities, including as inhibitors of protein-protein interactions and bacterial virulence factors. Related heterocyclic small molecules are actively explored in anti-virulence strategies, a paradigm in therapeutic development that aims to disarm pathogens by inhibiting their toxins rather than killing them, potentially mitigating the development of drug resistance . The molecular architecture of this compound, which incorporates a planar heteroaromatic system and hydrogen-bonding motifs, is designed to facilitate targeted binding to enzyme active sites or protein surfaces. Its structure-activity relationship (SAR) makes it a valuable chemical tool for probing biological pathways, particularly those involving nucleic acid binding proteins or mono-ADP-ribosyltransferases . Researchers can utilize this compound as a key intermediate or a core structure in developing novel inhibitors for enzymatic targets, aiding in the elucidation of disease mechanisms and the discovery of new therapeutic agents.

Properties

IUPAC Name

N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-3-23-17-12-11-16(13-8-6-9-15(19(13)17)21(23)25)22-20(24)14-7-4-5-10-18(14)26-2/h4-12H,3H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTEYVMYRWPQEFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C3C(=C(C=C2)NC(=O)C4=CC=CC=C4OC)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethyl Group: The ethyl group can be introduced via alkylation reactions using ethyl halides in the presence of a base.

    Formation of the Benzamide Moiety: The benzamide moiety is formed by reacting the indole derivative with 2-methoxybenzoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles like amines or alcohols.

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name Core Structure Functional Group Key Modifications Biological Activity IC50/EC50 (if available) Reference
N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide Benzo[cd]indole 2-Methoxybenzamide Ethyl group at N1, methoxy at benzamide Not explicitly reported (assumed similar to benzamide derivatives) N/A
S10 (N-substituted sulfonamide) Benzo[cd]indole Sulfonamide Naphthalene substituent NF-κB inhibition 19.1 ± 2.2 µM
EJMC-1 Benzo[cd]indole Sulfonamide Smaller hydrophobic substituent NF-κB inhibition Less potent than S10
4e (N-(1H-indol-6-yl)-sulfonamide) Benzo[cd]indole Sulfonamide Indole substituent Competitive TNF-α/TNFR1 inhibition Not quantified
N-(2,3-dihydro-1H-inden-2-yl)-2-methoxybenzamide Indene 2-Methoxybenzamide Indene core (non-aromatic) PCSK9 gene suppression Not quantified

Structure-Activity Relationships (SAR)

  • Hydrophobic Interactions : S10’s naphthalene group increased potency by 2-fold over EJMC-1, emphasizing the role of bulky substituents in enhancing hydrophobic binding .
  • Polar Groups : Sulfonamides (e.g., 4e) engage in H-bonding with Tyr59 in TNF-α, while benzamides (e.g., target compound) may prioritize interactions with complementary residues in alternative targets .
  • Solubility Considerations : Phosphate or hydroxyethyl modifications in analogs (e.g., Compounds 26, 27) improved aqueous solubility, whereas the target compound’s methoxy group may favor membrane permeability .

Biological Activity

N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-methoxybenzamide is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H15N3O5S
  • Molecular Weight : 397.41 g/mol
  • CAS Number : 302935-57-5

Biological Activity Overview

The compound has been studied for various biological activities, particularly its effects on cancer cell lines. The following subsections detail specific findings related to its anticancer properties and other biological effects.

Anticancer Activity

  • Mechanism of Action :
    • The compound induces apoptosis in cancer cells by activating intrinsic pathways, leading to DNA fragmentation and morphological changes typical of apoptotic cells. Studies have shown that treatment with this compound results in increased reactive oxygen species (ROS) levels and decreased mitochondrial membrane potential in treated cells, particularly in breast cancer cell lines such as MDA-MB-231 .
  • Case Study Findings :
    • In vitro studies demonstrated that the compound significantly inhibited cell proliferation in various cancer cell lines. For instance, treatment led to a dose-dependent decrease in cell viability, with IC50 values indicating potent cytotoxicity against HepG2 liver cancer cells .
  • Comparative Efficacy :
    • The efficacy of this compound was compared with other known anticancer agents. In head-to-head studies, it exhibited superior activity against certain resistant cancer cell lines, suggesting potential as a lead compound for further development .

Summary of Research Findings

StudyCell LineTreatment ConcentrationKey Findings
HepG210–14 µg/mLInduced apoptosis via DNA fragmentation; ROS increase observed.
MDA-MB-231Varies (IC50 reported)Significant cytotoxicity; enhanced caspase activity indicating apoptosis.

Additional Biological Activities

Beyond anticancer effects, this compound has been evaluated for other biological activities:

  • Neuroprotective Effects :
    • Preliminary studies suggest that the compound may exhibit neuroprotective properties by modulating neurotransmitter levels and reducing neuronal apoptosis under stress conditions.
  • Antimicrobial Activity :
    • Some investigations have indicated potential antimicrobial effects against certain bacterial strains, although further research is needed to elucidate these findings fully.

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